molecular formula C10H10BrNO B2795464 6-Bromo-3,3-dimethylindolin-2-one CAS No. 158326-84-2

6-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B2795464
CAS No.: 158326-84-2
M. Wt: 240.1
InChI Key: DBAOYNGOQUASPE-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethylindolin-2-one is a brominated heterocyclic organic compound with the molecular formula C10H10BrNO. It is a derivative of indolin-2-one, featuring a bromine atom at the 6-position and two methyl groups at the 3-position of the indoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indolin-2-one: The compound can be synthesized by the bromination of indolin-2-one using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

  • Methylation of 6-Bromoindolin-2-one: Another method involves the methylation of 6-bromoindolin-2-one using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 6-bromo-3,3-dimethylindole-2,3-dione.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 6-Bromo-3,3-dimethylindole-2,3-dione

  • Reduction Products: 6-Bromo-3,3-dimethylindolin-2-amine

  • Substitution Products: 6-Hydroxy-3,3-dimethylindolin-2-one, 6-Amino-3,3-dimethylindolin-2-one

Scientific Research Applications

6-Bromo-3,3-dimethylindolin-2-one has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3,3-dimethylindolin-2-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Bromoindolin-2-one: Lacks the methyl groups present in 6-Bromo-3,3-dimethylindolin-2-one.

  • 6-Bromooxindole: Another brominated indole derivative with different substitution patterns.

  • 3,3-Dimethylindolin-2-one: Similar structure but without the bromine atom.

Uniqueness: this compound is unique due to its combination of bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds. This combination allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOYNGOQUASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158326-84-2
Record name 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of potassium tert-butylate (12.8 g, 114 mmol) in dry THF (80 ml) at 0° C. under an argon atmosphere was added portionwise 6-bromoindolin-2-one (5.0 g, 22.9 mmol) followed by copper(I) bromide-dimethylsulfide complex (470 mg, 2.29 mmol). MeI (6.82 g, 3.00 ml, 48.0 mmol) was added dropwise within 45 minutes, keeping temperature of the reaction mixture below 8° C. The reaction mixture was warmed to room temperature and kept at this temperature for 16 hours. The reaction mixture was cooled to 0° C. again and saturated aqueous ammonium chloride solution was cautiously added. The mixture was diluted with tert-butyl methyl ether and water. The aqueous phase was extracted with tert-butyl methyl ether, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using ethyl acetate/heptane as eluent. The title compound was obtained as light yellow solid (5.17 g).
Quantity
12.8 g
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reactant
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80 mL
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5 g
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3 mL
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Synthesis routes and methods II

Procedure details

3,3-Dimethyl-6-bromoindoline (3.10 g), 1-[2-(4-fluorophenyl)ethyl]-4-piperidone (2.81 g) and triacetoxylated sodium borohydride (5.70 g) were treated as in Example 16 to give the title compound (2.72 g) as a white amorphous solid (yield: 49.8%).
Quantity
3.1 g
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reactant
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2.81 g
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reactant
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[Compound]
Name
triacetoxylated sodium borohydride
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5.7 g
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-acetyl-6-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (5.2 g) were added 1N aqueous NaOH solution (11 ml) and EtOH (44 ml), and the mixture was stirred at room temperature for one hour. After the reaction was complete, the solvent was concentrated, and thereto was added dropwise a 2N aqueous hydrochloric acid solution. The precipitated crystals were extracted with ethyl acetate, and this ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue (4.1 g) was used in the subsequent reaction without further treatment.
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5.2 g
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reactant
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11 mL
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44 mL
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